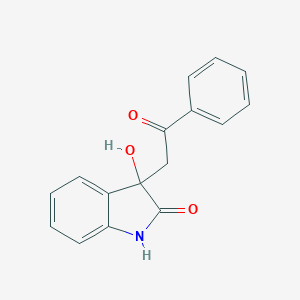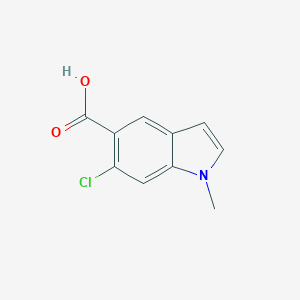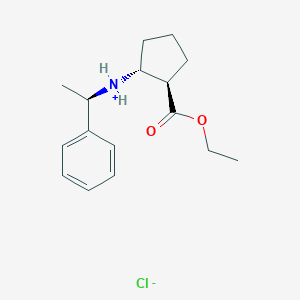
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide, also known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized by Abbott Laboratories in 2006 and has since then been studied for its potential therapeutic applications.
Wirkmechanismus
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide acts as a selective CB2 receptor agonist, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune responses. Activation of CB2 receptors by 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide has been shown to exhibit a range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to protect against neurodegeneration in models of Parkinson's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide is its selectivity for CB2 receptors, which reduces the risk of off-target effects. However, its limited solubility in water can make it difficult to administer in some experimental settings. Additionally, its potency and efficacy can vary depending on the experimental model and the dose used.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide. One area of interest is the development of more potent and selective CB2 receptor agonists for therapeutic use. Another area of interest is the investigation of the potential of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide in the treatment of other conditions such as cancer and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide and to optimize its dosing and administration in clinical settings.
Synthesemethoden
The synthesis of 2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide involves the reaction of 4-isobutylacetophenone with 4-methyl-2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of conditions such as chronic pain, neurodegenerative diseases, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
73826-19-4 |
|---|---|
Produktname |
2-(4-Isobutylphenyl)-N-(4-methyl-2-pyridyl)propionamide |
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-[4-(2-methylpropyl)phenyl]-N-(4-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-13(2)11-16-5-7-17(8-6-16)15(4)19(22)21-18-12-14(3)9-10-20-18/h5-10,12-13,15H,11H2,1-4H3,(H,20,21,22) |
InChI-Schlüssel |
DYHYPBHKVBYHCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




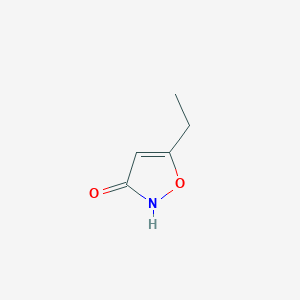
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
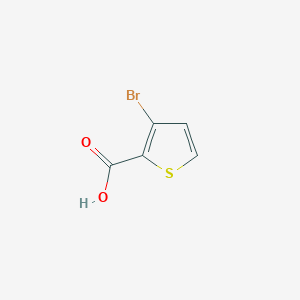
![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)



